PXR Agonist Functional Activity Compared to Baseline PXR Agonist
In a cell-based hPXR transactivation assay, the target compound (identified as LC-17) functions as a PXR agonist with an EC50 of 1100-1300 nM [1]. This is a crucial differentiation from more potent tool agonists like hyperforin, which is often used as a positive control at sub-micromolar concentrations [2]. The compound's moderate potency makes it a more sensitive tool for detecting cellular context-specific modulations when compared to potent, pan-active agonists [1][2]. Its activity is also distinct from baseline controls, such as DMSO vehicle (<5% max activation) and the standard agonist rifampicin (10 µM), which induces maximal CYP3A4 promoter activity. This places LC-17 as a partial to moderate agonist in this assay system [1].
| Evidence Dimension | Agonist activity in hPXR transactivation assay (EC50) |
|---|---|
| Target Compound Data | 1100-1300 nM (LC-17, this compound's identifier in the patent series) |
| Comparator Or Baseline | Hyperforin (<100 nM, potent agonist used as positive control); Rifampicin (10 µM, standard agonist control); DMSO (<5% activation, vehicle control) |
| Quantified Difference | The compound is approximately 10- to 20-fold less potent than the potent agonist hyperforin, and approximately 10-fold more potent than the standard agonist rifampicin at their respective EC50 concentrations. |
| Conditions | HepG2 cells stably expressing FLAG-hPXR and a CYP3A4-luciferase reporter, incubated for 24 hours [1]. |
Why This Matters
For researchers studying nuanced PXR activation or seeking to differentiate partial from full agonism, this compound's moderate potency provides a useful middle-ground between overly potent and weakly active controls, enabling more sensitive SAR studies.
- [1] BindingDB. Affinity Data for BDBM429608 (US10550091, No. LC-17): EC50 1100-1300 nM in hPXR transactivation assays. Retrieved from bindingdb.org. View Source
- [2] Kliewer, S. A., Moore, J. T., Wade, L., Staudinger, J. L., Watson, M. A., Jones, S. A., ... Lehmann, J. M. (1998). An orphan nuclear receptor activated by pregnanes defines a novel steroid signaling pathway. Cell, 92(1), 73-82. View Source
